1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-9-6-13(21)19-11(8-23-15(19)17-9)7-12(20)18-4-2-10(3-5-18)14(16)22/h6,10-11H,2-5,7-8H2,1H3,(H2,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFGYHUHCHKRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to a wide range of biological effects.
Biological Activity
The compound 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its structural components suggest a range of biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.4 g/mol. Its structure features a thiazolo-pyrimidine core linked to a piperidine moiety via an acetyl group, which may influence its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown efficacy against various cancer cell lines. The compound's potential mechanisms include:
- Inhibition of Cell Proliferation : Studies demonstrate that thiazolo-pyrimidine derivatives can inhibit cell growth in breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 9 μM to lower thresholds depending on structural modifications .
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through oxidative stress mechanisms, leading to cell cycle arrest .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 9 | Cell proliferation inhibition |
| Compound B | HepG2 | 0.25 | AMPK pathway modulation |
| Compound C | A549 | 10 | Induction of apoptosis |
Antimicrobial Activity
The compound's heterocyclic nature suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For example:
- Broad-Spectrum Activity : Thiazolo[3,2-a]pyrimidine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Thiazolo Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 50 μg/mL |
| Compound E | Escherichia coli | 75 μg/mL |
Case Studies
- Study on MCF-7 Cells : A study focused on the effects of thiazolo-pyrimidine derivatives on MCF-7 cells revealed significant inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways .
- In Vivo Studies : In animal models, compounds similar to our target structure showed reduced tumor growth and prolonged survival rates when administered alongside standard chemotherapy agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown efficacy against various cancer cell lines.
Mechanisms of Action:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit growth in breast cancer cell lines (e.g., MCF-7), with IC50 values ranging from 9 μM to lower thresholds depending on structural modifications.
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through oxidative stress mechanisms, leading to cell cycle arrest.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 9 | Cell proliferation inhibition |
| Compound B | HepG2 | 0.25 | AMPK pathway modulation |
| Compound C | A549 | 10 | Induction of apoptosis |
Antimicrobial Activity
The heterocyclic nature of this compound suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains.
Broad-Spectrum Activity : Thiazolo[3,2-a]pyrimidine derivatives show broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of Thiazolo Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 50 μg/mL |
| Compound E | Escherichia coli | 75 μg/mL |
Study on MCF-7 Cells
A study focused on the effects of thiazolo-pyrimidine derivatives on MCF-7 cells revealed significant inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways. The results demonstrated that these compounds could serve as potential therapeutic agents in breast cancer treatment.
In Vivo Studies
In animal models, compounds similar to our target structure showed reduced tumor growth and prolonged survival rates when administered alongside standard chemotherapy agents. Such findings underscore the potential for combination therapies utilizing this compound.
Q & A
Q. What safety protocols are critical for handling reactive intermediates?
- Schlenk techniques prevent moisture-sensitive intermediates (e.g., acyl chlorides) from degrading. PPE (gloves, goggles) and fume hoods mitigate exposure to toxic reagents (e.g., thiols). Waste is neutralized with 10% NaHCO3 before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
